molecular formula C10H9N5O2 B6586338 N-(prop-2-en-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1219913-04-8

N-(prop-2-en-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B6586338
CAS RN: 1219913-04-8
M. Wt: 231.21 g/mol
InChI Key: HPHYGZLSPCUOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(prop-2-en-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (NPC) is a synthetic compound that belongs to the family of oxadiazoles. It is a new type of small molecule drug that has shown potential in various scientific research applications. NPC has been studied for its ability to modulate the activities of various enzymes, receptors, and proteins in the body.

Scientific Research Applications

N-(prop-2-en-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has been studied for its potential use in a variety of scientific research applications. It has been found to modulate the activities of various enzymes, receptors, and proteins in the body. For example, N-(prop-2-en-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of hormones involved in inflammation and pain. N-(prop-2-en-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has also been studied for its ability to modulate the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, N-(prop-2-en-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has been shown to modulate the activity of the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.

Mechanism of Action

N-(prop-2-en-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is thought to modulate the activity of enzymes, receptors, and proteins in the body by binding to them and altering their conformation. This binding is thought to be mediated by hydrogen bonds, electrostatic interactions, and hydrophobic interactions. Once bound, N-(prop-2-en-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is thought to alter the conformation of the target enzyme, receptor, or protein, resulting in a change in its activity.
Biochemical and Physiological Effects
N-(prop-2-en-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has been studied for its biochemical and physiological effects in various animal models. Studies have shown that N-(prop-2-en-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can modulate the activities of enzymes, receptors, and proteins in the body, resulting in a variety of effects. For example, N-(prop-2-en-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has been shown to reduce inflammation and pain in animal models. In addition, N-(prop-2-en-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has been shown to reduce anxiety and improve mood in animal models.

Advantages and Limitations for Lab Experiments

N-(prop-2-en-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has several advantages for use in laboratory experiments. It is a small molecule drug, meaning it can easily penetrate cell membranes to reach its targets. In addition, N-(prop-2-en-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is relatively easy to synthesize and can be stored at room temperature. However, there are some limitations to using N-(prop-2-en-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide in laboratory experiments. N-(prop-2-en-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is not very stable and can degrade over time, making it difficult to use in long-term experiments. In addition, N-(prop-2-en-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is not very water-soluble, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for the use of N-(prop-2-en-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide in scientific research. One potential area of research is the use of N-(prop-2-en-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide to modulate the activity of other enzymes, receptors, and proteins in the body. For example, N-(prop-2-en-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide could be studied for its ability to modulate the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters. In addition, N-(prop-2-en-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide could be studied for its ability to modulate the activity of other serotonin receptors, such as 5-HT2A and 5-HT2C. Finally, N-(prop-2-en-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide could be studied for its potential use in drug delivery systems, such as targeted nanoparticles.

Synthesis Methods

N-(prop-2-en-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is synthesized via a condensation reaction between prop-2-en-1-yl-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid and prop-2-en-1-yl-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide hydrochloride. This reaction is catalyzed by a base, such as sodium hydroxide, to produce N-(prop-2-en-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide in the form of a white solid. The reaction is conducted in aqueous solution at room temperature and is complete within a few hours.

properties

IUPAC Name

N-prop-2-enyl-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c1-2-3-13-9(16)10-14-8(15-17-10)7-6-11-4-5-12-7/h2,4-6H,1,3H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHYGZLSPCUOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=NC(=NO1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

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